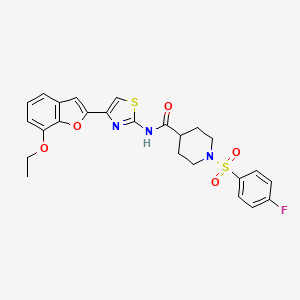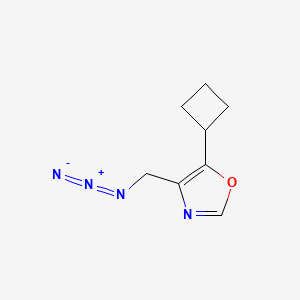
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide, also known as DPPY, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. DPPY belongs to the class of pyrazole-based compounds, which have been extensively studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide involves its interaction with various molecular targets such as enzymes, receptors, and signaling pathways. N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to have various biochemical and physiological effects on the body. In cancer research, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation research, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to improve cognitive function and reduce neuroinflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide in lab experiments is its high potency and selectivity towards its molecular targets. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential candidate for the treatment of neurological disorders. One limitation of using N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
For research on N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide include investigating its potential therapeutic applications in other diseases, developing more efficient synthesis methods, and developing imaging agents for cancer diagnosis and therapy monitoring.
Synthesemethoden
The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide involves the reaction of 1,3-dimethyl-5-amino-pyrazole with 3-phenylthiopropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide as a white solid with a melting point of 147-149°C.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In inflammation research, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurological disorder research, N-(1,3-dimethyl-1H-pyrazol-5-yl)-3-(phenylthio)propanamide has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-11-10-13(17(2)16-11)15-14(18)8-9-19-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNXKRZFZPHSGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCSC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(Z)-2-[4-(4-chlorophenyl)-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2850364.png)
![1-{1-[2-(2-Oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2850366.png)
![N-(1-cyanocyclopentyl)-2-[5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl]acetamide](/img/structure/B2850367.png)

![2-Amino-4-(3-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2850371.png)

![(4-Fluorophenyl)-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2850374.png)
![N-[(2-methoxypyridin-4-yl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2850376.png)
![4-fluoro-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2850378.png)

![9-Methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]purin-6-amine](/img/structure/B2850383.png)
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methyl-2-pyridin-3-ylacetamide](/img/structure/B2850384.png)
